7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one class of coumarin derivatives, characterized by a fused cyclopentane-chromenone core. The structure features a methyl group at position 7 and an (E)-3-phenyl-2-propenyloxy substituent at position 9.
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-methyl-9-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H20O3/c1-15-13-19(24-12-6-9-16-7-3-2-4-8-16)21-17-10-5-11-18(17)22(23)25-20(21)14-15/h2-4,6-9,13-14H,5,10-12H2,1H3/b9-6+ |
InChI Key |
HRNDRAPGWALRNN-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired chromene structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply.
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 9 significantly impacts molecular weight, lipophilicity, and solubility. Key comparisons include:
Structural and Electronic Considerations
- In contrast, the target compound’s linear propenyl group offers flexibility for target engagement .
- Electronic Effects : Halogenated analogs () exhibit electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems. The target compound’s propenyl group provides electron-rich regions for π-π stacking .
Biological Activity
Chemical Structure and Properties
The chemical structure of 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be represented as follows:
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 290.34 g/mol
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of similar coumarin derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Table 1: Cytotoxic Activity of Coumarin Derivatives
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | DLD-1 | 0.39 | Apoptosis induction |
| Derivative B | HT-29 | 0.15 | Mitochondrial disruption |
| 7-Methyl-Coumarin | MCF-7 | 0.74 | Caspase activation |
The mechanism by which these compounds exert their biological effects primarily involves the induction of apoptosis through several pathways:
- Extrinsic Pathway Activation : This pathway is activated via death receptors on the cell surface leading to caspase activation.
- Intrinsic Pathway Modulation : The compounds can also disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent apoptosis.
- Autophagy Induction : Some studies suggest that these compounds may also promote autophagy, which can contribute to their anticancer effects.
Study on Colorectal Cancer Cells
A significant study focused on the effects of a structurally similar compound on colorectal cancer cell lines (DLD-1 and HT-29). The findings indicated that treatment with the compound led to:
- Increased apoptosis rates confirmed through Annexin V assays.
- A decrease in mitochondrial membrane potential.
- Altered levels of key proteins involved in apoptosis (e.g., p53).
Table 2: Effects on Colorectal Cancer Cells
| Treatment | Apoptosis Rate (%) | Mitochondrial Potential (ΔΨm) | p53 Levels (ng/mL) |
|---|---|---|---|
| Control | 10 | - | 6.66 |
| Compound A (0.5 µM) | 45 | Decreased | 4.016 |
| Compound A (1 µM) | 60 | Further decreased | 3.309 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
